Carbonic Anhydrase IX Inhibition: Pyridin-4-yl vs. Acetazolamide and SLC-0111 (Class-Level SAR Inference from a Structurally Congeneric Probe)
The target compound CAS 724437-47-2 is a direct structural congener of the 4-pyridyl SLC-0111 analog ('Pyr') reported by Al-Warhi et al. (2025), differing only by the absence of a ureido linker and the presence of a tosyl (4-methylbenzenesulfonyl) group instead of an unsubstituted benzenesulfonamide. In that study, the pyridin-4-yl benzamide scaffold achieved CA IX IC₅₀ = 0.399 µg/mL, representing 8.3-fold selectivity over the off-target cytosolic isoform CA I (IC₅₀ = 20.29 µg/mL). By comparison, acetazolamide (AAZ) — the clinical gold-standard pan-CA inhibitor — exhibited CA IX IC₅₀ = 0.105 µg/mL but with only 3.5-fold selectivity over CA I. SLC-0111 itself achieved CA IX IC₅₀ = 0.048 µg/mL with 28-fold selectivity. The tosyl substitution on CAS 724437-47-2 is expected to confer enhanced hydrophobic pocket occupancy relative to the unsubstituted phenylsulfonamide, potentially improving CA IX affinity at the cost of modestly reduced aqueous solubility [1].
| Evidence Dimension | In vitro CA IX inhibitory potency (IC₅₀, µg/mL) and selectivity ratio vs. CA I |
|---|---|
| Target Compound Data | Predicted range: CA IX IC₅₀ ~0.1–0.5 µg/mL (based on pyridin-4-yl benzamide scaffold with tosyl substitution; exact value not experimentally reported for CAS 724437-47-2) |
| Comparator Or Baseline | Pyridin-4-yl SLC-0111 analog 'Pyr': CA IX IC₅₀ = 0.399 µg/mL, CA I IC₅₀ = 20.29 µg/mL, selectivity ratio = 50.9; Acetazolamide (AAZ): CA IX IC₅₀ = 0.105 µg/mL, CA I IC₅₀ = 0.367 µg/mL, selectivity ratio = 3.5; SLC-0111: CA IX IC₅₀ = 0.048 µg/mL, CA I IC₅₀ = 1.36 µg/mL, selectivity ratio = 28.3 |
| Quantified Difference | Pyridin-4-yl scaffold (Pyr) shows 50.9-fold CA IX/CA I selectivity vs. 3.5-fold for AAZ (14.5× improvement in isoform discrimination). The tosyl-substituted CAS 724437-47-2 is predicted to maintain or modestly improve upon this selectivity window based on established SAR for para-substituted benzenesulfonamide CA inhibitors. |
| Conditions | Stopped-flow CO₂ hydration assay; human recombinant CA isoforms I, II, IX, XII; IC₅₀ values reported as mean ± SEM (n ≥ 3); data from Al-Warhi et al. (2025) for the direct pyridin-4-yl benzamide structural congener [1]. |
Why This Matters
For researchers building CA IX-targeted programs, CAS 724437-47-2 offers a procurement pathway to a scaffold that de-prioritizes cytosolic CA I/II engagement relative to acetazolamide, reducing the risk of off-target carbonic anhydrase-dependent side effects in cellular models.
- [1] Al-Warhi, T. et al. (2025). Design, synthesis, and biological evaluation of a novel 4-pyridyl analog of SLC-0111 as a carbonic anhydrase inhibitor with anticancer properties. Frontiers in Chemistry, 13, 1571646. Table: CA inhibition IC₅₀ (µg/mL) for Pyr, AAZ, and SLC-0111. View Source
